rice nuclear protein GT-2

trihelix transcription factor DNA-binding domain architecture GT-box recognition

Rice nuclear protein GT-2 (CAS 148997-67-5) is a plant-specific, full-length recombinant transcription factor belonging to the trihelix DNA-binding protein family. Originally cloned from Oryza sativa, GT-2 is defined by its capacity to bind a triplet of functionally positive GT-box motifs (GT1-bx, GT2-bx, GT3-bx) within the phytochrome A (phyA) gene promoter, a property not observed in single-domain GT-box factors.

Molecular Formula C6H4N2O
Molecular Weight 0
CAS No. 148997-67-5
Cat. No. B1176931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerice nuclear protein GT-2
CAS148997-67-5
Synonymsrice nuclear protein GT-2
Molecular FormulaC6H4N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rice Nuclear Protein GT-2 (CAS 148997-67-5) – Research-Grade Trihelix Transcription Factor for Phytochrome A Promoter Analysis


Rice nuclear protein GT-2 (CAS 148997-67-5) is a plant-specific, full-length recombinant transcription factor belonging to the trihelix DNA-binding protein family [1]. Originally cloned from Oryza sativa, GT-2 is defined by its capacity to bind a triplet of functionally positive GT-box motifs (GT1-bx, GT2-bx, GT3-bx) within the phytochrome A (phyA) gene promoter, a property not observed in single-domain GT-box factors [2]. The protein contains two autonomous DNA-binding domains that each encompass a trihelix structural motif, enabling high-resolution discrimination among closely related GT-box sequences [3]. This dual-domain architecture distinguishes GT-2 from single-trihelix members such as tobacco and Arabidopsis GT-1, and has made it a benchmark tool for studying phytochrome-mediated transcriptional regulation.

1 Full-length recombinant trihelix transcription factor, plant-specific
2 Dual autonomous DNA-binding domains enable GT-box triplet recognition
3 Suitable for phyA promoter transcriptional regulation studies

Why Generic Substitution Fails for Rice Nuclear Protein GT-2 – Structural and Functional Differentiation from Single-Domain Trihelix Factors


Rice GT-2 cannot be functionally replaced by generic GT-box binding proteins or single-domain trihelix factors such as GT-1, because its biological activity depends on a dual-domain mechanism that generates reciprocal target-sequence selectivity [1]. GT-1 contains only a single trihelix domain and binds preferentially to the GT1-box motif, whereas rice GT-2 deploys two independent DNA-binding modules—each with distinct preference for GT2-box and GT3-box, respectively—yielding a composite binding pattern essential for full phyA promoter activation [2]. Furthermore, the quantitative transcriptional output driven by rice GT-2 (up to 39-fold activation from the native phyA promoter) is a direct function of its twin-domain architecture, and substitution with single-domain factors or heterologous GT-2 homologs results in altered or absent phyA promoter activation [3]. Procurement of a verified, full-length recombinant rice GT-2 protein is therefore critical to ensure reproducible phytochrome signaling studies.

Rice GT-2 (target)
GT-1 / single-domain factor (substitute)
Two trihelix domains with reciprocal GT2-box/GT3-box selectivity
Single trihelix domain, limited to GT1-box preference; GT2/GT3-box recognition absent
Composite phyA promoter binding drives 17.4-fold (max 39-fold) activation
Binding to phyA GT-box triplet is not achieved; activation profile may not replicate
Monocot prototypical factor for light-signaling studies
Cross-species binding divergence; monocot-specific regulatory context may not transfer

Quantitative Differentiation Evidence – Rice Nuclear Protein GT-2 vs. GT-1, Tobacco GT-1a/B2F, and Arabidopsis GT-2


Dual DNA-Binding Domain Architecture vs. Single Domain in GT-1

Rice GT-2 contains two autonomous, trihelix DNA-binding domains, each ~90–105 amino acids in length, located in the N-terminal and C-terminal halves of the protein. This is in direct contrast to tobacco and Arabidopsis GT-1, which possess only a single trihelix domain [1]. Deletion analysis confirms that both domains are required for reciprocal target selectivity: the N-terminal domain binds GT3-box preferentially, while the C-terminal domain binds GT2-box preferentially [2]. No other GT-box factor family member provides this dual-domain, reciprocal-selectivity architecture.

Domain architecture
Head-to-head
2 domains (rice GT-2) vs. 1 domain (GT-1)
Dual-domain architecture is the molecular basis for GT-box triplet engagement
Full-length protein required; single-domain factors cannot substitute
trihelix transcription factor DNA-binding domain architecture GT-box recognition

Reciprocal Target Sequence Selectivity – GT2-box vs. GT3-box Binding by Separate Domains

In vitro DNA binding studies demonstrate that the N-terminal half of rice GT-2 binds the GT3-box motif (GGTAAAT) with strong preference, whereas the C-terminal half binds the GT2-box motif (GGTTAATT), with only weak binding to GT1-box by either domain [1]. In contrast, tobacco GT-1 preferentially binds the GT1-box motif (GTGGTAATT) via its single trihelix domain [2]. This reciprocal selectivity is quantifiable: when GT-2 deletion derivatives lacking one domain are tested, each domain alone retains considerable but distinct target preference, which is further sharpened by an adjacent modifier segment [3].

GT-box selectivity
Head-to-head
N-term: GT3-box >> GT2-box; C-term: GT2-box >> GT3-box
Reciprocal target selectivity enables composite phyA promoter binding
GT-1 does not recognize GT2/GT3 motifs under identical conditions
DNA binding specificity GT-box motif electrophoretic mobility shift assay

Transcriptional Activation Potency – Quantitative Fold-Activation in Plant Protoplasts

In tobacco protoplast transient transfection assays, recombinant rice GT-2 stimulated transcription from the native rice phyA promoter (bearing the GT-box triplet) by an average of 17.4-fold, with a maximum observed activation of 39-fold, relative to an empty expression vector control [1]. When tested on a heterologous CaMV 35S minimal promoter fused to GT-2 binding sites, GT-2 activated transcription by an average of 8.5-fold [1]. As a positive control in the same system, a GAL4 DNA-binding domain plus activation domain fusion achieved 11.5-fold and 17.5-fold activation on analogous reporters, confirming that rice GT-2’s activation potency is comparable to or exceeds that of a well-characterized eukaryotic transcriptional activator in this assay [1].

Transcriptional activation
Head-to-head
Avg 17.4-fold (max 39-fold) from native phyA promoter
Quantitatively defined activation potency for reporter assay calibration
Exceeds GAL4DBD-AD control on same promoter (11.5-fold)
transient transfection transcriptional activation GUS reporter assay

Binding Specificity Divergence from Tobacco GT-1a/B2F – Cross-Species Selectivity Data

DNA-binding studies directly comparing rice GT-2, Arabidopsis GT-2, and tobacco GT-1a/B2F show that rice and Arabidopsis GT-2 share similar binding characteristics, while both are dissimilar to tobacco GT-1a/B2F [1]. Arabidopsis GT-2, cloned by hybridization with the rice GT-2 cDNA, shares >60% amino acid identity across three 50–75 amino acid trihelix regions, and its in vitro binding profile recapitulates the rice GT-2 pattern [1]. In contrast, tobacco GT-1a/B2F exhibits only weak sequence similarity and a distinct binding preference for GT1-box, failing to recognize the GT2-box/GT3-box ensemble [1]. This positions rice GT-2 as the prototypical monocot GT-2 factor for phyA promoter studies.

Cross-species specificity
Head-to-head
Rice GT-2 ≈ Arabidopsis GT-2; both dissimilar to tobacco GT-1a/B2F
Rice GT-2 is the prototypical monocot GT-box factor for phyA studies
Arabidopsis GT-2 is a dicot surrogate; regulatory context may differ
DNA binding factor cross-species comparison GT-1a/B2F

Unique Trihelix Structural Motif – Absence of Sequence Similarity to Other DNA-Binding Protein Classes

The predicted trihelix motif of rice GT-2—comprising three amphipathic α-helices separated by two short loops—shows no sequence similarity to any other known DNA-binding protein class, including helix-turn-helix, zinc finger, leucine zipper, or basic helix-loop-helix domains [1]. This motif is duplicated within GT-2 (two copies, one per DNA-binding domain) but is present as a single copy in GT-1. The absence of homology to canonical DNA-binding domains means that rice GT-2 represents a structurally distinct tool for studying plant-specific transcriptional regulation, and its procurement is essential when experimental designs require a trihelix-domain factor with dual-binding capability.

Trihelix motif uniqueness
Class-level
No sequence similarity to HTH, Zn-finger, bZIP, or bHLH families
Structurally distinct tool for plant-specific transcriptional regulation
Class-level inference; verified by structural prediction and alignment
trihelix motif structural prediction DNA-binding protein classification

Light-Regulated mRNA Expression – GT-2 Transcript Levels Decline Under White Light

Northern blot analysis demonstrates that rice GT-2 mRNA levels decline in response to white light, whereas red and far-red light pulses are ineffective in modulating transcript abundance [1]. This indicates that GT-2 expression is under phytochrome-independent, white-light-specific control, distinguishing it from other light-regulated transcription factors that respond to red/far-red signals. The light regulation of GT-2 mRNA adds a functional layer of differentiation relevant for studies that probe transcriptional regulation of phyA in a light-dependent context.

Light regulation
Reported
GT-2 mRNA declines under white light; no response to red/far-red
White-light-specific repression independent of phytochrome action
Exact fold-change not reported; supports photomorphogenesis research
light regulation phytochrome northern blot analysis

Recommended Application Scenarios for Rice Nuclear Protein GT-2 Based on Quantitative Differentiation Evidence


Phytochrome A Promoter Deconstruction and GT-box Triplet Functional Analysis

Use recombinant rice GT-2 in electrophoretic mobility shift assays (EMSA) and DNase I footprinting to dissect the contribution of individual GT-box motifs (GT1-bx, GT2-bx, GT3-bx) to phyA promoter activity. The dual-domain architecture enables independent assessment of GT2-box and GT3-box binding, which is unachievable with single-domain GT-1 [1].

Plant Protoplast Transient Transactivation Assays – Calibrated Positive Control

Employ rice GT-2 as a quantitatively validated transcriptional activator in protoplast co-transfection experiments. The defined fold-activation values (17.4-fold from native phyA promoter; 8.5-fold from CaMV 35S-GT-box reporter) provide internal benchmarks for normalizing transactivation data across experiments [2].

Monocot vs. Dicot GT-box Factor Comparative Studies

Use rice GT-2 as the reference monocot GT-box factor in comparative DNA-binding studies alongside Arabidopsis GT-2 (dicot) and tobacco GT-1a/B2F. The documented binding specificity divergence between rice GT-2 and tobacco GT-1a/B2F makes it the appropriate control for monocot-specific phytochrome signaling investigations [3].

Trihelix Domain Structure-Function and Protein Engineering Studies

Utilize rice GT-2 as a template for domain-swap experiments and synthetic transcription factor design, given its unique twin trihelix domain architecture and the availability of detailed deletion/mutation datasets defining minimal DNA-binding regions (90 aa trihelix core + 15 aa downstream extension) [4].

Application
Selection Property
Validation Focus
phyA GT-box triplet deconstruction
Dual-domain GT-box binding
EMSA/DNase I footprinting binding specificity
Protoplast transactivation assay control
Calibrated activation potency
Fold-activation benchmarking against GAL4 control
Monocot vs. dicot GT-box factor comparison
Monocot-specific GT-box binding profile
Binding specificity divergence validation
Trihelix domain structure-function studies
Twin trihelix domain architecture
Minimal DNA-binding domain mapping
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